![molecular formula C17H18FNOS B12535292 (2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine CAS No. 668470-63-1](/img/structure/B12535292.png)
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine is a complex organic compound characterized by the presence of a morpholine ring substituted with a phenylmethyl group and a fluorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine typically involves the coupling of a morpholine derivative with a fluorophenylsulfanyl compound. One common method involves the use of thiols and amines in an oxidative coupling reaction, which is efficient and environmentally friendly . The reaction conditions often include the use of oxidizing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can involve advanced techniques such as extractive distillation. For instance, the Morphylane® process by thyssenkrupp Uhde is a leading technology for producing high-purity aromatics, which can be adapted for the production of complex organic compounds like this compound .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to ensure efficient reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes involving sulfur and fluorine atoms.
Industry: It is used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. For instance, morpholine-modified compounds have been shown to disrupt bacterial membranes and induce reactive oxygen species (ROS) production, leading to antibacterial effects . The specific pathways and targets depend on the compound’s structure and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These compounds share a similar ring structure and are used in various pharmaceutical applications.
Sulfenamide derivatives: These compounds have sulfur-nitrogen bonds and are used in drug design and discovery.
Uniqueness
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine is unique due to its specific combination of a morpholine ring with a fluorophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
668470-63-1 |
|---|---|
Molecular Formula |
C17H18FNOS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2S)-2-[(S)-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine |
InChI |
InChI=1S/C17H18FNOS/c18-14-8-4-5-9-16(14)21-17(13-6-2-1-3-7-13)15-12-19-10-11-20-15/h1-9,15,17,19H,10-12H2/t15-,17-/m0/s1 |
InChI Key |
PMWQCXJVJYNNDQ-RDJZCZTQSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)SC3=CC=CC=C3F |
Canonical SMILES |
C1COC(CN1)C(C2=CC=CC=C2)SC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


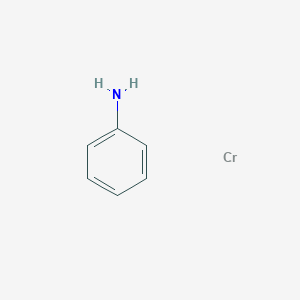
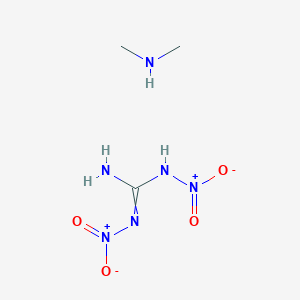
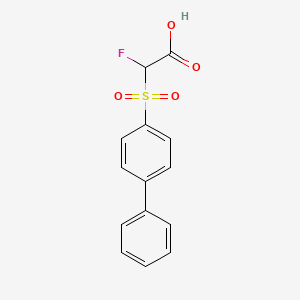
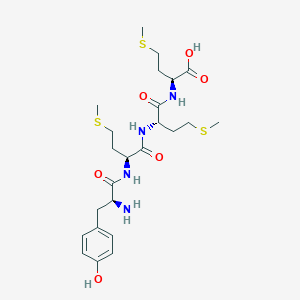
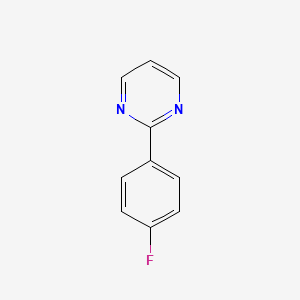
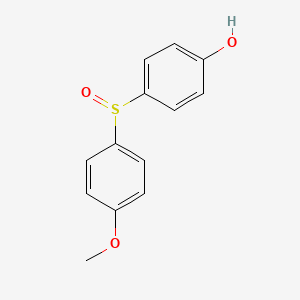
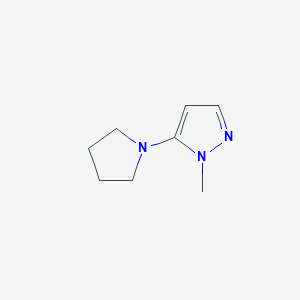

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)

![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)

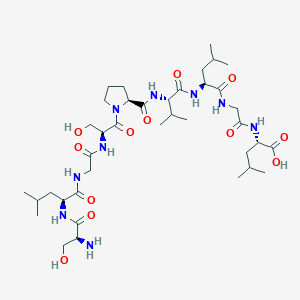
![Methyl 4-[(4'-ethynyl[1,1'-biphenyl]-4-yl)ethynyl]benzoate](/img/structure/B12535300.png)
